![molecular formula C23H22N4O5 B13123208 [4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes two pyrazolone rings and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone intermediates, followed by their coupling with a methoxybenzoate derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating binding affinities and reaction mechanisms in biological systems.
Medicine
In medicine, [4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate has potential applications as a pharmaceutical agent. Its ability to interact with specific biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields like polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of [4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives and methoxybenzoate esters. These compounds share structural features with [4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate but may differ in their specific functional groups or overall structure.
Uniqueness
The uniqueness of [4-[®-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate lies in its dual pyrazolone rings and methoxybenzoate group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H22N4O5 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H22N4O5/c1-12-18(21(28)26-24-12)20(19-13(2)25-27-22(19)29)14-4-10-17(11-5-14)32-23(30)15-6-8-16(31-3)9-7-15/h4-11,18,20H,1-3H3,(H,26,28)(H2,25,27,29)/t18-,20+/m1/s1 |
InChI Key |
XANCAHWBPFEYJD-QUCCMNQESA-N |
Isomeric SMILES |
CC1=NNC(=O)[C@H]1[C@H](C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Canonical SMILES |
CC1=NNC(=O)C1C(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



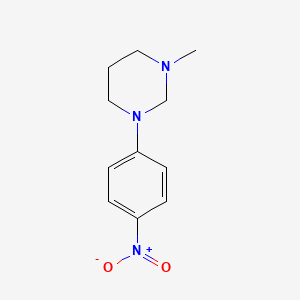
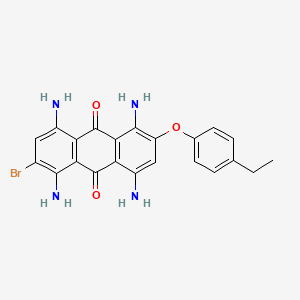
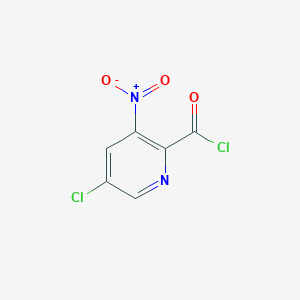

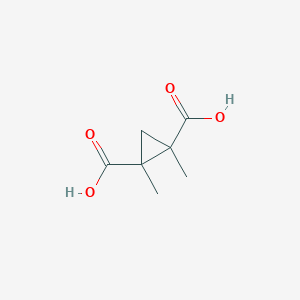
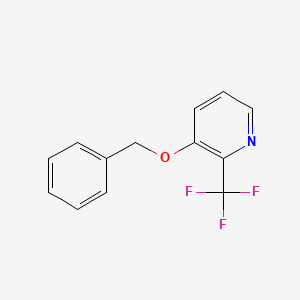
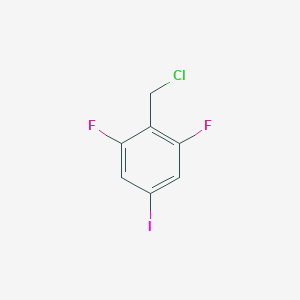
![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

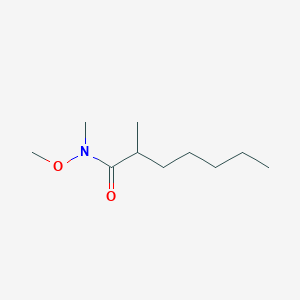
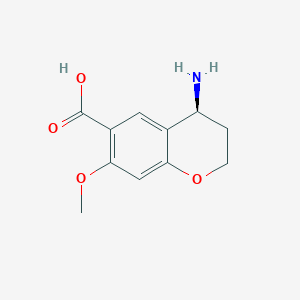
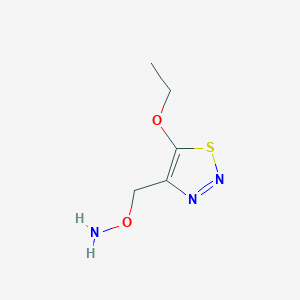
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
